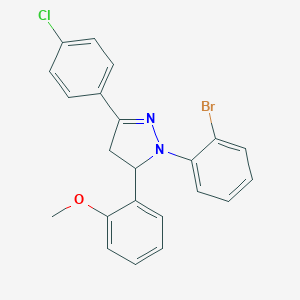![molecular formula C23H27N7O7 B390867 1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B390867.png)
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE typically involves a multi-step process:
-
Formation of the Hydrazone: : The initial step involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solution with a catalytic amount of hydrochloric acid .
-
Coupling Reaction: : The hydrazone intermediate is then coupled with a nitro-substituted benzaldehyde under basic conditions to form the desired product. Common bases used in this step include sodium hydroxide or potassium carbonate.
-
Final Assembly: : The final step involves the introduction of the piperidinecarboxamide moiety. This is typically achieved through a nucleophilic substitution reaction, where the diethylamine group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The hydrazone linkage can be oxidized to form azo compounds using oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Reduction: Formation of corresponding amines.
Oxidation: Formation of azo compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: Employed as a reagent for the detection and quantification of various analytes due to its chromogenic properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple nitro groups and the hydrazone linkage can facilitate interactions with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A simpler analog used primarily in analytical chemistry for the detection of carbonyl compounds.
4-Nitrobenzaldehyde: A precursor in the synthesis of various nitro-substituted aromatic compounds.
N,N-Diethyl-3-piperidinecarboxamide:
Uniqueness
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE stands out due to its combination of multiple functional groups, which confer unique reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C23H27N7O7 |
|---|---|
Peso molecular |
513.5g/mol |
Nombre IUPAC |
1-[2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-nitrophenyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H27N7O7/c1-3-26(4-2)23(31)16-6-5-11-27(15-16)21-10-8-18(28(32)33)12-17(21)14-24-25-20-9-7-19(29(34)35)13-22(20)30(36)37/h7-10,12-14,16,25H,3-6,11,15H2,1-2H3/b24-14+ |
Clave InChI |
YSNPCMFNCVYWKI-ZVHZXABRSA-N |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES isomérico |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichlorobenzaldehyde [4-(benzylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390784.png)
![2-(2-methylphenoxy)-N-(3-(2-methylphenoxy)-5-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B390787.png)
![N-[4-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B390788.png)

![2-(2,4-dichlorophenoxy)-N-(4'-{[(2,4-dichlorophenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B390792.png)
![4-Nitro-N-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide](/img/structure/B390795.png)



![Heptyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B390803.png)
![Hexyl 2-{4-[(hexyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B390804.png)
![2-(3-chloro-4-methylphenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B390805.png)
![Nonyl 2-{4-[(nonyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B390807.png)

